Methyl 2-(4-bromobenzenesulfinyl)acetate

Asymmetric Synthesis SPAC Reaction Sulfoxide Chiral Auxiliary

Sourcing chiral sulfoxide intermediates with consistent enantiomeric purity often bottlenecks asymmetric synthesis projects. This compound provides a reliable solution. • Enables SPAC reactions to construct γ-hydroxy-α,β-unsaturated esters with enhanced diastereoselectivity. • Serves as a benchmark substrate for enzymatic kinetic resolution using pig liver esterase (PLE). • Para-bromine substituent (σp ≈ 0.23) tunes sulfinyl reactivity in asymmetric transformations.

Molecular Formula C9H9BrO3S
Molecular Weight 277.14 g/mol
CAS No. 63216-00-2
Cat. No. B1426301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromobenzenesulfinyl)acetate
CAS63216-00-2
Molecular FormulaC9H9BrO3S
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESCOC(=O)CS(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C9H9BrO3S/c1-13-9(11)6-14(12)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
InChIKeyOZUSHMCEQAEEJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-bromobenzenesulfinyl)acetate: Identity & Core Specifications


Methyl 2-(4-bromobenzenesulfinyl)acetate (CAS 63216-00-2) is a sulfinyl ester (sulfoxide) with the molecular formula C₉H₉BrO₃S and a molecular weight of 277.14 g/mol [1]. It features a para-bromophenylsulfinyl group appended to a methyl acetate backbone . The compound is primarily sourced at research-grade purities (e.g., ≥95%) and is utilized as a synthetic intermediate in organic chemistry, particularly in the construction of chiral sulfoxide building blocks and in asymmetric synthesis methodologies .

Sulfinyl ester (sulfoxide) for asymmetric synthesis and chiral building blocks
4-Bromophenyl group reported to tune electronic properties in SPAC reaction
Research-grade purity for synthetic intermediate workflows

Why Analogs Cannot Replace Methyl 2-(4-bromobenzenesulfinyl)acetate


Substituting Methyl 2-(4-bromobenzenesulfinyl)acetate with its sulfonyl analog (CAS 50397-65-4) or the ethyl ester variant (CAS 145835-14-9) will fundamentally alter the compound's electronic profile and reactivity [1]. The sulfinyl group (S=O) possesses a distinct oxidation state and electron-withdrawing capacity compared to the sulfonyl group (O=S=O), leading to different α-C–H acidities and nucleophilic addition behaviors [2]. Furthermore, the para-bromine substituent imparts a specific electronic effect (Hammett σp ≈ 0.23) that tunes the reactivity of the sulfinyl moiety in asymmetric transformations, an effect that is not replicated by hydrogen, methyl, or chloro analogs [3]. The ethyl ester, with its increased lipophilicity and steric bulk, further modifies enzymatic recognition and solubility profiles, making direct interchange without revalidation of synthetic protocols or biological assays impractical [4].

Target compound
Sulfinyl (S=O) oxidation state +4 enables distinct α-C–H acidity and chiral auxiliary behavior.
Sulfonyl analog
Sulfonyl (O=S=O) shifts electron‑withdrawing strength and oxidation state, altering reaction pathways.
Target compound
Methyl ester maintains specific lipophilicity and enzyme recognition profile (PLE resolution).
Ethyl ester analog
Increased lipophilicity (XLogP3 ≈ 2.1) and steric bulk may alter solubility and biocatalytic outcome.
Analog selection may require revalidation of synthetic protocols and assay conditions.

Methyl 2-(4-bromobenzenesulfinyl)acetate: Comparative Evidence


Enhanced Asymmetric Induction in SPAC Reaction

Methyl sulfinylacetates incorporating aromatic electron-withdrawing groups, such as the 4-bromophenyl moiety in the target compound, demonstrate superior asymmetric induction compared to those with electron-donating or unsubstituted phenyl groups [1]. The presence of the para-bromine enhances the electrophilicity of the sulfinyl sulfur, leading to improved diastereoselectivity in the SPAC (Sulfoxide Piperidine And Carbonyl) reaction [2].

Asymmetric Induction
Class-level
Reported higher diastereoselectivity for 4-bromophenyl vs. unsubstituted/donating aryl groups.
May support asymmetric synthesis workflow review.
Qualitative observation; specific de values not reported.
Asymmetric Synthesis SPAC Reaction Sulfoxide Chiral Auxiliary

Moderate Enantioselectivity in PLE Kinetic Resolution

A series of racemic methyl sulfinylacetates, including the target compound's class, were hydrolyzed by pig liver esterase (PLE) under kinetic resolution conditions. The reaction yielded S-chiral sulfinylacetic acids and recovered esters in moderate enantiomeric purity [1]. This behavior differentiates the sulfinyl acetate class from other ester substrates, which may exhibit significantly higher or lower enantioselectivity with the same enzyme, and provides a benchmark for optimizing reaction conditions [2].

PLE Kinetic Resolution
Class-level
Moderate enantiomeric purity for recovered ester and acid in PLE hydrolysis.
Benchmark for enantioselectivity in PLE resolutions.
Precise ee values not reported; consistent class-level outcome.
Biocatalysis Kinetic Resolution Pig Liver Esterase

Distinct Oxidation State vs. Sulfonyl Analog

The target compound is a sulfinyl ester (sulfoxide), characterized by a single S=O bond. Its direct analog, Methyl 2-(4-bromophenylsulfonyl)acetate (CAS 50397-65-4), contains a sulfonyl group (O=S=O) [1]. This difference in oxidation state (+4 for sulfoxide vs. +6 for sulfone) fundamentally alters the electronic and chemical properties of the molecule [2]. The sulfinyl group is more electron-withdrawing than a sulfide but less so than a sulfonyl group, leading to a distinct α-C–H acidity profile [3]. The sulfinyl compound can be readily oxidized to the sulfone or reduced to the sulfide, offering a synthetic versatility not available to the sulfone derivative .

Oxidation State vs. Sulfone
Head-to-head
ΔMW +16.00 g/mol; sulfinyl (S=O) vs. sulfonyl (O=S=O) differ in electron‑withdrawing strength.
Oxidation state dictates reactivity pathway and chiral auxiliary utility.
Direct structural comparison.
Sulfoxide Chemistry Oxidation State Reactivity

Lipophilicity Difference: Methyl vs. Ethyl Ester

The target methyl ester (CAS 63216-00-2) differs from its ethyl ester analog (CAS 145835-14-9) in both molecular weight (277.14 vs. 291.16 g/mol) and, critically, lipophilicity [1][2]. The ethyl ester's additional methylene group increases its calculated LogP (XLogP3 = 2.1) [3], making it more lipophilic and thus altering its solubility profile in aqueous and organic media, as well as its ability to cross biological membranes [4]. This has direct implications for its use in biocatalytic resolutions, where enzyme active sites are often highly sensitive to the steric and hydrophobic character of the ester moiety [5].

Lipophilicity Methyl vs. Ethyl
Cross-study
Ethyl ester XLogP3 ~2.1, higher lipophilicity than methyl analog; ΔMW +14.02 g/mol.
Altered solubility and membrane partitioning may affect biological assays.
In silico prediction; experimental confirmation advised.
Lipophilicity Solubility Bioavailability

Methyl 2-(4-bromobenzenesulfinyl)acetate: Key Applications


Chiral Building Blocks via SPAC Reaction

Methyl 2-(4-bromobenzenesulfinyl)acetate is a prime candidate for the SPAC (Sulfoxide Piperidine And Carbonyl) reaction, a powerful method for constructing γ-hydroxy-α,β-unsaturated esters [1]. Its 4-bromophenyl group, an electron-withdrawing moiety, enhances the diastereoselectivity of the transformation, leading to products with higher optical purity compared to using unsubstituted or electron-donating phenyl analogs [2]. This makes it a valuable starting material for synthesizing enantiomerically enriched intermediates for pharmaceuticals and natural products [1].

Biocatalytic Kinetic Resolution of Sulfoxides

The compound serves as a substrate for enzymatic kinetic resolution using pig liver esterase (PLE) [3]. The reaction yields S-chiral sulfinylacetic acids and recovered esters with moderate enantiomeric purity [3]. This application is critical for researchers developing chemoenzymatic routes to non-racemic sulfoxides, which are important chiral auxiliaries and synthons in asymmetric synthesis . The moderate enantioselectivity of this specific substrate class provides a known benchmark for optimizing biocatalytic processes, including the use of alternative lipases or continuous flow reactors to overcome product inhibition [4].

Synthetic Intermediate for Functionalized Aryl Sulfoxides

As a versatile sulfinyl ester, Methyl 2-(4-bromobenzenesulfinyl)acetate is an ideal intermediate for the synthesis of more complex organosulfur compounds . It can be oxidized to the corresponding sulfone (CAS 50397-65-4) [5], reduced to the sulfide, or undergo nucleophilic substitution at the bromine atom . This positions it as a key building block for constructing libraries of sulfinyl-containing molecules for medicinal chemistry or materials science, where the distinct electronic properties of the sulfoxide group are desired [6].

Reference Standard for Analytical & Process Development

Given its well-defined structure and the availability of purity specifications (e.g., ≥95%) from commercial suppliers , the compound is suitable for use as a reference standard in analytical method development, impurity profiling, or as a reagent in process chemistry [7]. Its distinct molecular weight (277.14 g/mol) and spectroscopic signature (NMR, IR, MS) provide a reliable benchmark for characterizing related sulfinyl acetates and for monitoring chemical reactions .

Application
Selection Property
Validation Focus
SPAC reaction for chiral γ-hydroxy esters
Electron‑withdrawing aryl group reported to support diastereoselectivity
Diastereomeric excess review
PLE‑catalyzed kinetic resolution
Methyl ester substrate for enzyme active‑site recognition
Enantiomeric purity benchmarking
Sulfoxide building block synthesis
Sulfinyl intermediate convertible to sulfone or sulfide
Oxidation/reduction pathway validation
Analytical reference for sulfinyl acetates
Defined structure for spectroscopic benchmarking
Structure and purity confirmation

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